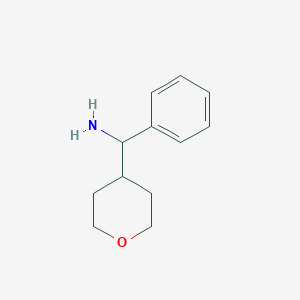

Oxan-4-yl(phenyl)methanamine

Description

Oxan-4-yl(phenyl)methanamine is a secondary amine featuring a methanamine linker bridging a phenyl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety. The oxan-4-yl group contributes a six-membered oxygen-containing ring, enhancing solubility and conformational rigidity, while the phenyl ring enables π-π stacking interactions critical for binding to biological targets. These derivatives are frequently employed as scaffolds in drug discovery, particularly for central nervous system (CNS) targets, due to their balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

oxan-4-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZONHTNKOWGTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197006-60-2 | |

| Record name | oxan-4-yl(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of oxan-4-yl(phenyl)methanamine typically involves the reaction of tetrahydropyran derivatives with phenylmethanamine. One common method includes the use of oxetane intermediates, which undergo ring-opening reactions to form the desired product . Industrial production methods may involve multi-step processes starting from readily available precursors such as benzyloxy compounds, followed by ring expansion and reduction steps .

Chemical Reactions Analysis

Oxan-4-yl(phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxan-4-yl(phenyl)methanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxan-4-yl(phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in phenyl ring substituents significantly alter electronic properties, lipophilicity, and biological activity:

Key Findings :

- Fluorine (4-F): The 4-fluoro derivative (C₁₂H₁₆FNO) exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- Trifluoromethyl (3-CF₃): The 3-CF₃ analog (C₁₃H₁₇ClF₃NO) shows increased lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration .

- Chlorine (3-Cl) : The 3-chloro substituent enhances target binding via halogen bonding, as seen in kinase inhibitors .

Modifications in the Oxan-4-yl Group

Altering the oxan-4-yl moiety impacts conformational flexibility and solubility:

Key Findings :

- Piperazine Substitution : The piperazine-containing analog (C₁₆H₂₅N₃O) acts as a partial agonist for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting utility in depression and schizophrenia .

- Oxan-2-yloxy vs. Oxan-4-yl: The oxan-2-yloxy variant (C₁₂H₁₇NO₂) has a lower molecular weight (207.26 vs. 209.26) and altered hydrogen-bonding capacity due to oxygen repositioning .

Biological Activity

Oxan-4-yl(phenyl)methanamine is a compound that features a unique bicyclic structure, combining an oxane ring with a phenyl group and a methanamine moiety. This structural configuration is believed to impart distinct biological properties, making it a subject of interest in pharmacological research. The compound's potential biological activity has been explored in various studies, although comprehensive data specifically focusing on this compound remains limited.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the oxane ring enhances lipophilicity, which may influence its interaction with biological targets.

Comparative Structure Table

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Bicyclic compound | Contains oxane and phenyl groups |

| Phenylethylamine | Simple amine | Lacks oxane ring; primarily acts as a neurotransmitter |

| Benzylamine | Aromatic amine | No oxane structure; used in organic synthesis |

| Chlorpheniramine | Antihistamine | Contains an amine but lacks the oxane structure |

The specific mechanism of action for this compound is not well-documented. However, compounds with similar structures often exhibit significant biological activities such as:

- Antimicrobial Effects : Many derivatives show efficacy against various pathogens.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.

- Neurotransmission Influence : Possible interactions affecting neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study on related oxane derivatives indicated promising antimicrobial properties against gram-positive and gram-negative bacteria. This suggests that this compound may also possess similar activity due to its structural characteristics.

- Inflammation Modulation : Research has shown that compounds containing oxane rings can influence inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and asthma.

- Neuropharmacological Studies : Certain oxane derivatives have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Table of Biological Activities

Future Directions in Research

Further investigations are essential to fully elucidate the biological activity of this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding the biochemical pathways impacted by this compound.

- In Vivo Studies : Evaluating safety and efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.